(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
Description
(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide (CAS: 955532-59-9) is a pyrazolo-pyrimidinone derivative with a molecular formula of C₂₄H₂₃N₅O₂ and a molecular weight of 413.5 g/mol . Its structure features:
- A pyrazolo[3,4-d]pyrimidin-4-one core substituted at N-5 with a 2-methylbenzyl group.
- An ethyl linker at N-1 connected to an acrylamide moiety with a (Z)-configured 3-phenylpropenoyl group.
The compound’s Smiles notation is Cc1ccccc1Cn1cnc2c(cnn2CCNC(=O)C=Cc2ccccc2)c1=O, highlighting the stereochemistry and substituent positions .
Properties
IUPAC Name |
(Z)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h2-12,15,17H,13-14,16H2,1H3,(H,25,30)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVUIWRSHOGHCS-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2-methylbenzyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine intermediate reacts with a 2-methylbenzyl halide.
Formation of the phenylacrylamide moiety: This can be synthesized via a condensation reaction between an appropriate amine and a phenylacrylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 2-methylbenzyl group can yield benzaldehyde, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Positional Isomers: 2-Methyl vs. 3-Methylbenzyl Substitution
The 3-methylbenzyl analog (CAS: 955793-71-2) shares the same molecular formula (C₂₄H₂₃N₅O₂ ) and weight (413.5 g/mol ) as the target compound but differs in the methyl group position on the benzyl ring (3- vs. 2-methyl) . Key implications include:
- For example, in related studies, positional isomerism in benzyl-substituted compounds led to variations in enzymatic inhibition potency due to steric hindrance or altered π-π stacking .
- Metabolic Stability : Methyl group position influences cytochrome P450-mediated metabolism. Ortho-substituted analogs (e.g., 2-methyl) often exhibit slower oxidation rates compared to para or meta positions .
Fluorinated Analogs: Substitution with Electronegative Groups
The compound N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide (CAS: Unreported) replaces the 2-methylbenzyl group with a 3-fluorobenzyl moiety and substitutes the acrylamide with a pentanamide chain . Key differences:
- Molecular Formula : C₂₂H₂₈FN₅O₂ (MW: 413.5 g/mol).
- Fluorinated analogs are frequently optimized for enhanced bioavailability and blood-brain barrier penetration . The pentanamide group (vs. acrylamide) may reduce chemical reactivity, increasing metabolic stability but possibly diminishing electrophilic interactions critical for covalent binding .
Core Modifications: Pyrimido[4,5-d]pyrimidinone Derivatives
For example, methoxy and piperazine substituents in 3b enhance solubility and target affinity through hydrogen bonding and basicity . This suggests that the acrylamide group in the target compound may similarly engage in hydrogen bonding with biological targets.
Table 1: Comparative Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide | 955532-59-9 | C₂₄H₂₃N₅O₂ | 413.5 | 2-methylbenzyl, (Z)-3-phenylacrylamide |
| (Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide | 955793-71-2 | C₂₄H₂₃N₅O₂ | 413.5 | 3-methylbenzyl, (Z)-3-phenylacrylamide |
| N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide | Unreported | C₂₂H₂₈FN₅O₂ | 413.5 | 3-fluorobenzyl, 2-propylpentanamide |
Table 2: Hypothetical Bioactivity Implications Based on Structural Features
Research Findings and Methodological Considerations
- Structural Elucidation : Techniques such as NMR (¹H, ¹³C, HMBC, ROESY) and HRESIMS (Evidences 2, 4, 6, 8) are critical for confirming substituent positions and stereochemistry. For example, HMBC correlations could validate the acrylamide’s connectivity in the target compound .
- Crystallography : Programs like SHELXL () and ORTEP-III () enable precise determination of molecular conformation, though crystallographic data for these specific compounds are lacking.
Biological Activity
(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1006775-80-9 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities primarily through inhibition of various kinases. Specifically, these compounds have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- EGFR Inhibition :
- Anti-Proliferative Effects :
- Apoptosis Induction :
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Cancer Treatment : Given its ability to inhibit EGFR and induce apoptosis in cancer cells, this compound could be further developed as a targeted therapy for various malignancies.
- Kinase Inhibition : The compound's structural features may allow it to act as a selective inhibitor for cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies :
- Molecular Docking Studies :
Q & A
Q. What are the key synthetic pathways for preparing (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine intermediates can be synthesized via condensation of substituted phenylhydrazines with cyanoacetamide derivatives, followed by cyclization under acidic conditions . The acrylamide moiety is introduced through nucleophilic substitution or coupling reactions. A critical step is maintaining stereochemical integrity (Z-configuration) during the acrylamide formation, which requires controlled reaction conditions (e.g., low temperature, inert atmosphere) and characterization via NOESY NMR to confirm geometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acrylamide substituents. Key diagnostic signals include downfield shifts for the pyrimidin-4-one carbonyl (δ ~165-170 ppm in 13C) and acrylamide protons (δ ~6.5-7.5 ppm in 1H) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680-1700 cm⁻¹) and secondary amide N-H bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
Advanced Research Questions
Q. How can researchers optimize the yield of the compound using Design of Experiments (DoE) methodologies?
- Methodological Answer :
- Critical Variables : Reaction temperature, solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., Pd for coupling steps), and stoichiometry of reagents.
- DoE Workflow :
Screening : Use a fractional factorial design to identify significant factors (e.g., solvent choice impacts cyclization efficiency by >20% yield variance) .
Response Surface Modeling : Optimize interactions between temperature and catalyst concentration. For instance, higher temperatures (80–100°C) improve cyclization rates but may degrade stereochemical purity, requiring trade-off analysis .
- Case Study : A flow-chemistry approach (as in Omura-Sharma-Swern oxidations) can enhance reproducibility and scalability by precisely controlling residence time and mixing efficiency .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Contradiction Example : Discrepancies in NMR shifts due to dynamic rotational isomerism in the acrylamide group.
- Resolution :
Variable Temperature (VT) NMR : Acquire spectra at 25°C and −40°C to observe coalescence of split signals, confirming conformational exchange .
2D NMR (HSQC, HMBC) : Map correlations between pyrazolo[3,4-d]pyrimidine protons and adjacent carbons to resolve ambiguous assignments .
X-ray Crystallography : Definitive proof of stereochemistry and bond angles, though requires high-purity crystals .
Q. How to design experiments to assess the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- pH Stability :
Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
Monitor degradation via HPLC-UV (λ = 254 nm). Pyrazolo[3,4-d]pyrimidines are prone to hydrolysis under acidic conditions (pH <3), with cleavage of the 4-oxo group .
- Thermal Stability :
Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature.
Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation products (e.g., oxidation of the 2-methylbenzyl group) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or inflammatory targets (e.g., COX-2). Prioritize residues forming hydrogen bonds with the pyrimidin-4-one and acrylamide groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence time. Analyze RMSD and binding free energy (MM-PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
